3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Structural Elucidation of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Crystallographic Characterization and Molecular Geometry
X-ray crystallographic analysis serves as the primary method for determining the absolute configuration and three-dimensional molecular geometry of pyrazolopyrimidinone compounds. The crystallographic characterization of related pyrazolo[1,5-a]pyrimidine derivatives has revealed important structural features that inform our understanding of the target compound. Studies on 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one have demonstrated that these compounds crystallize in specific space groups with well-defined unit cell parameters. The compound crystallizes in the space group monoclinic P2(1)/c, with unit cell parameters including specific bond lengths and bond angles that are characteristic of the pyrazolopyrimidinone scaffold.
The molecular geometry analysis of pyrazolo[1,5-a]pyrimidine structures has shown that the pyrazole and pyrimidine rings adopt a planar configuration, with specific torsion angles determining the overall molecular conformation. For 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine derivatives, crystallographic studies have revealed that except for specific substituent groups, all non-hydrogen atoms lie on a crystallographic mirror plane. This planarity is crucial for understanding the electronic properties and potential intermolecular interactions of the compound.
Crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure. Studies on related compounds have identified various types of interactions including halogen bonding, hydrogen bonding, and pi-pi stacking interactions. For brominated pyrazolopyrimidine derivatives, the crystal packing typically involves intermolecular interactions between the bromine substituent and oxygen atoms of neighboring molecules, forming infinite chains in specific crystallographic directions.
Table 1: Comparative Crystallographic Data for Related Pyrazolopyrimidinone Compounds
| Compound | Space Group | Unit Cell Parameters | Intermolecular Interactions |
|---|---|---|---|
| 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | P-1 | a = 8.796(1) Å, b = 10.531(1) Å, c = 10.680(1) Å | Hydrogen bonding, π-π stacking |
| 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine | Not specified | Not specified | N⋯Cl interactions, π-π interactions |
| 3-bromo-4-dimethylamino-1-methyl-triazolone | Mirror plane symmetry | Br⋯O = 2.877(2) Å | C-Br⋯O=C interactions |
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of pyrazolopyrimidinone compounds. Proton Nuclear Magnetic Resonance analysis of related pyrazolopyrimidine derivatives has revealed characteristic chemical shift patterns that are diagnostic for this structural class. The methyl substituents typically appear as distinct signals in the aliphatic region, while aromatic protons of the pyrazole and pyrimidine rings exhibit characteristic downfield chemical shifts.
For pyrazolo[3,4-d]pyrimidine compounds, Proton Nuclear Magnetic Resonance spectra have shown specific signal patterns with integration values corresponding to the expected number of protons. The spectral analysis reveals signals attributed to various functional groups, with the aliphatic region showing increased integration corresponding to methyl substituents. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with characteristic signals for carbonyl carbons appearing in the downfield region around 165-175 parts per million.
The Nuclear Magnetic Resonance spectral signatures of brominated pyrazolopyrimidine derivatives exhibit characteristic features that distinguish them from other halogenated analogs. The presence of the bromine substituent influences the chemical shifts of neighboring carbon and hydrogen atoms through both inductive and mesomeric effects. These spectroscopic signatures serve as valuable fingerprints for structural confirmation and purity assessment.
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Pyrazolopyrimidinone Derivatives
| Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
|---|---|---|
| Methyl substituents | 2.0-2.5 | 15-25 |
| Aromatic protons | 7.0-8.5 | 120-140 |
| Carbonyl carbon | Not applicable | 165-175 |
| Pyrimidine carbons | Not applicable | 140-160 |
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of pyrazolopyrimidinone compounds. The infrared spectral analysis of related compounds has revealed characteristic absorption bands that are diagnostic for the pyrazolopyrimidinone structural framework. The carbonyl stretching frequency represents one of the most important diagnostic features, typically appearing in the region around 1600-1700 wavenumbers.
Studies on pyrazolo pyrimidinone derivatives have identified specific vibrational mode assignments that correspond to different functional groups within the molecule. The infrared spectra show characteristic bands for carbon-nitrogen stretching vibrations, carbon-carbon aromatic stretching modes, and out-of-plane bending vibrations of aromatic hydrogen atoms. The presence of halogen substituents, particularly bromine, introduces additional vibrational modes that can be identified through careful spectral analysis.
The infrared spectroscopic fingerprint region below 1500 wavenumbers provides valuable information about the overall molecular framework and substitution pattern. For pyrazolopyrimidinone compounds, this region contains multiple absorption bands that are characteristic of the heterocyclic ring system and can be used for structural confirmation and compound identification.
Table 3: Characteristic Infrared Absorption Bands for Pyrazolopyrimidinone Compounds
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl (C=O) | 1600-1700 | C=O stretching |
| Aromatic C=C | 1450-1600 | Aromatic ring stretching |
| Aromatic C-H | 3000-3100 | C-H stretching |
| C-N stretching | 1200-1400 | C-N bond vibrations |
| Ring deformation | 800-1200 | Out-of-plane bending |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry serves as a powerful analytical technique for molecular weight determination and structural elucidation of pyrazolopyrimidinone compounds. Electrospray Ionization Mass Spectrometry has emerged as the preferred ionization technique for these thermally labile heterocyclic compounds, providing accurate molecular weight information without extensive fragmentation. The soft ionization nature of Electrospray Ionization allows for the production of intact molecular ions, typically as protonated species in positive ion mode.
The mass spectrometric analysis of pyrazolopyrimidinone derivatives typically reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak serves as the primary identification feature, while subsequent fragmentation processes yield diagnostic fragment ions that correspond to specific structural elements. For brominated compounds, the characteristic isotope pattern of bromine provides additional confirmation of the presence of this halogen substituent.
Electrospray Ionization Mass Spectrometry analysis of related pyrazolopyrimidine compounds has demonstrated the formation of multiply charged species under appropriate instrumental conditions. The charge deconvolution process allows for accurate molecular weight determination, particularly important for larger pyrazolopyrimidinone derivatives. The fragmentation patterns observed in tandem mass spectrometry experiments provide detailed structural information about the connectivity and substitution patterns within the molecule.
Table 4: Predicted Mass Spectrometric Data for Brominated Pyrazolopyrimidinone
| Ion Type | Mass-to-Charge Ratio | Relative Abundance | Assignment |
|---|---|---|---|
| [M+H]⁺ | Molecular weight + 1 | 100% | Protonated molecular ion |
| [M+Na]⁺ | Molecular weight + 23 | 30-50% | Sodium adduct |
| [M-Br]⁺ | Molecular weight - 79 | 20-40% | Loss of bromine |
| [M-CH₃]⁺ | Molecular weight - 15 | 10-30% | Loss of methyl group |
Computational Modeling of Electronic Structure
Computational modeling approaches provide valuable insights into the electronic structure and molecular properties of pyrazolopyrimidinone compounds that complement experimental characterization techniques. Density Functional Theory calculations using the B3LYP functional have been successfully applied to study the electronic properties and molecular geometry of related pyrazolopyrimidine derivatives. These computational studies provide optimized molecular geometries, electronic charge distributions, and energetic parameters that enhance our understanding of the compound's behavior.
Semi-empirical calculations using the AM1 method have been employed to compare theoretical predictions with experimental crystallographic data for pyrazolo[1,5-a]pyrimidine compounds. The computational results show good agreement with experimental bond lengths and bond angles, validating the theoretical approach for predicting structural parameters. These calculations also provide insights into the electronic properties that influence the chemical reactivity and physical properties of the compounds.
Computational analysis of intermolecular interactions using Bader's Atoms in Molecules theory has revealed the nature and strength of non-covalent interactions in pyrazolopyrimidinone crystal structures. These calculations help explain the observed crystal packing patterns and provide quantitative measures of interaction energies. The computational modeling of pi-pi stacking interactions and hydrogen bonding patterns contributes to understanding the solid-state behavior of these compounds.
The electronic structure calculations also provide information about frontier molecular orbitals, which are crucial for understanding the chemical reactivity and electronic properties of pyrazolopyrimidinone derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, along with their spatial distributions, provide insights into the electronic nature of these heterocyclic compounds and their potential for various chemical transformations.
Properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQOTXVKKBILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of 3,5-dimethylpyrazole with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions, leading to the formation of new functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different chemical and biological properties depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition capabilities and show anticancer properties against various cancer cell lines. For instance, studies on 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one have demonstrated effective antiproliferative activity in mantle cell lymphoma (MCL) cell lines with micromolar potency. One study reported that this compound specifically disturbed mitochondrial membrane potential and increased reactive oxygen species levels in Z138 cells in a dose-dependent manner.
Kinase Inhibition :
The compound serves as a scaffold for developing kinase inhibitors. Interaction studies suggest that it may bind to kinases involved in cancer pathways, although further research is needed to elucidate these interactions fully.
Biological Studies
Enzyme Inhibition :
this compound is utilized in studying enzyme inhibition mechanisms. Its interactions with specific enzymes provide insights into molecular interactions relevant to drug design and development.
Receptor Binding Studies :
The compound's ability to interact with various receptors makes it valuable for understanding receptor-ligand dynamics and the development of new therapeutic agents.
Material Science
The unique structure of this compound positions it as a candidate for synthesizing novel materials with specific electronic and optical properties. Its applications in material science could lead to innovations in fields such as organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between the target compound and related pyrazolo[1,5-a]pyrimidinone derivatives:
Pharmacological Properties
Pyrazolo[1,5-a]pyrimidinones are investigated as GABAₐ receptor ligands. Key comparisons include:
- Target Compound vs. 6-Phenyl/Benzyl Derivatives : The target’s methyl groups reduce steric bulk compared to 6-phenyl or 6-benzyl derivatives (e.g., compound 3g in ), which exhibit anxiolytic effects at 10–30 mg/kg. Methylation may lower receptor affinity but improve pharmacokinetic properties like solubility .
- Electrochemical Behavior: Triazolopyrimidinone analogues (e.g., S1-TP in ) with chloromethyl or piperidinomethyl groups show distinct redox profiles, whereas the target compound’s bromine and methyl groups likely stabilize its electrochemical behavior, reducing metabolic degradation .
Physicochemical Properties
- Lipophilicity : The 5,6-dimethyl groups increase logP compared to hydroxyl- or trifluoromethyl-substituted derivatives (e.g., 4n in , logP ≈ 2.5). Higher lipophilicity enhances membrane permeability but may reduce aqueous solubility .
- Melting Points: While data for the target compound are unavailable, structurally similar triazolopyrimidinones (e.g., compound 13 in ) melt at 184°C, suggesting that bromination and methylation could raise melting points due to increased crystallinity .
Biological Activity
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique structure, characterized by a bromine atom and two methyl groups, has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the bromination of 5,6-dimethylpyrazolo[1,5-a]pyrimidine using brominating agents such as bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane. The reaction conditions are optimized for yield and purity, often carried out at low temperatures to ensure selective bromination .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's bromine atom and pyrazolopyrimidine core facilitate binding to enzymes and receptors, leading to modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Antiinflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that certain derivatives displayed comparable anti-inflammatory activity to standard drugs like Indomethacin .
Enzyme Inhibition
The compound has shown promise as an inhibitor of monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders. Preliminary evaluations revealed micromolar IC50 values against MAO-B, indicating its potential utility in treating conditions such as Parkinson's disease .
Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. Notably, compounds containing bromine substituents exhibited enhanced activity in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
Case Studies
Q & A
Q. What mechanistic insights explain the synergistic cytotoxicity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with cold atmospheric plasma (CAP)?
- Methodological Answer : CAP generates reactive oxygen species (ROS), which amplify the pro-apoptotic effects of pyrazolopyrimidinones. Electrochemical studies (e.g., Tafel plots and polarization curves) quantify ROS-mediated corrosion of glioblastoma cell membranes, while HPLC-MS tracks intracellular metabolite changes .
Q. How can position 7 of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core be selectively functionalized?
- Methodological Answer : Silylformamidine reagents (e.g., methyl(trimethylsilyl)formamidine) direct nucleophilic substitution at position 7. For example, heating with silylformamidine at 60–90°C for 15–30 minutes yields 7-((dimethylamino)methyl) derivatives. Recrystallization from hexane or pentane purifies the products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
